molecular formula C8H8ClNO2 B1347311 2-[(2-Chlorophenyl)amino]acetic acid CAS No. 6961-49-5

2-[(2-Chlorophenyl)amino]acetic acid

Cat. No. B1347311
CAS RN: 6961-49-5
M. Wt: 185.61 g/mol
InChI Key: NSDVLRONTCKCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)amino]acetic acid is a derivative of Glycine . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Synthesis Analysis

2-Chlorophenylacetic acid can be synthesized from 2-Chlorobenzyl chloride and 1-Butanol . It has also been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Molecular Structure Analysis

The molecular formula of 2-[(2-Chlorophenyl)amino]acetic acid is C8H8ClNO2 . The average mass is 185.61 Da and the monoisotopic mass is 261.055664 Da .


Chemical Reactions Analysis

2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of Glycine . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Physical And Chemical Properties Analysis

The density of 2-[(2-Chlorophenyl)amino]acetic acid is 1.3±0.1 g/cm3. It has a boiling point of 409.6±35.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 69.8±3.0 kJ/mol. The flash point is 201.5±25.9 °C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Derivative Synthesis: Research has focused on synthesizing derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid to explore their anti-inflammatory and immunosuppressive activities. Unexpected chemical properties and the structural confirmation of these compounds have been achieved through degradation, identification of decomposition products, and spectral analysis (Stankiewicz, Jakóbiec, & Zawisza, 1981).
  • Optimized Synthesis: The optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride demonstrates the effects of various reaction conditions on yield, providing a pathway for efficient production of this compound (Wang Guo-hua, 2008).

Pharmaceutical Development

  • Clopidogrel Sulfate Synthesis: An improved synthesis pathway for Clopidogrel sulfate, starting from racemic 2-amino-2-(2-chlorophenyl) acetic acid, has been developed. This pathway offers advantages such as high yield, good quality, and suitability for industrialization, highlighting its potential in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Materials Science

  • Polymeric Materials: The synthesis of poly(amido-amine)s carrying primary amino groups as side substituents from N-triphenylmethyl-monosubstituted 1,2-diaminoethane and 2,2-bisacrylamido acetic acid highlights applications in creating nonviral vectors for drug delivery. This research shows the potential of 2-[(2-Chlorophenyl)amino]acetic acid derivatives in developing advanced materials for medical applications (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Safety And Hazards

2-[(2-Chlorophenyl)amino]acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-(2-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVLRONTCKCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289730
Record name D-(2-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)amino]acetic acid

CAS RN

6961-49-5
Record name N-(2-Chlorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6961-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63256
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6961-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-(2-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.